molecular formula C7H13NO2 B1297015 Methyl piperidine-3-carboxylate CAS No. 50585-89-2

Methyl piperidine-3-carboxylate

Cat. No. B1297015
CAS RN: 50585-89-2
M. Wt: 143.18 g/mol
InChI Key: BCDBHIAXYFPJCT-UHFFFAOYSA-N
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Description

“Methyl piperidine-3-carboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is used in the pharmaceutical industry and plays a significant role in drug design .


Synthesis Analysis

Piperidines, including “Methyl piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .


Molecular Structure Analysis

The molecular structure of “Methyl piperidine-3-carboxylate” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Obesity Treatment and Metabolic Disorder Management

Methyl piperidine-3-carboxylate: has been identified as a chemical ligand that activates the METTL3 complex, which plays a crucial role in white adipose tissue (WAT) beiging . This process is significant for improving glucose and lipid metabolism, and the activation of METTL3 by Methyl piperidine-3-carboxylate has shown promising results in reducing body weight and correcting metabolic disorders in diet-induced obese mice .

Drug Synthesis and Pharmaceutical Applications

Piperidine derivatives, including Methyl piperidine-3-carboxylate , are integral in the synthesis of various drugs. They are present in more than twenty classes of pharmaceuticals and play a significant role in the industry. The compound’s versatility allows for its use in creating a wide range of biologically active molecules, contributing to the development of new medications .

Anticancer Agent Development

Research has indicated that piperidine-embedded compounds, such as Methyl piperidine-3-carboxylate , can be synthesized to create anticancer agents. These agents have shown particularly good activity against androgen-refractory cancer cell lines, suggesting a potential pathway for developing new cancer therapies .

Chiral Optimization in Chemical Synthesis

In the realm of chemical synthesis, Methyl piperidine-3-carboxylate is used as a starting component for chiral optimization. The piperidine ring is essential for this process, which is crucial for creating substances with the desired chirality, a key factor in the effectiveness of many pharmaceutical agents .

Antioxidant and Anti-inflammatory Applications

Piperidine derivatives have been found to possess antioxidant and anti-inflammatory propertiesMethyl piperidine-3-carboxylate may contribute to these effects by influencing the suppression of free radicals and other mechanisms that lead to inflammation and oxidative stress .

Piperidine Alkaloids in Natural Products

Natural piperidine alkaloids, which include structures similar to Methyl piperidine-3-carboxylate , have been isolated from various herbs. These compounds exhibit a range of biological activities, including antiproliferative and antimetastatic effects on different types of cancers .

Mechanism of Action

Target of Action

Methyl Piperidine-3-Carboxylate is a chemical ligand that primarily targets METTL3 , a methyltransferase of N6-methyladenosine (m6A) mRNA modification . METTL3 plays a crucial role in various physiological activities, including the beiging of white adipose tissue (WAT), which improves glucose and lipid metabolism .

Mode of Action

The compound interacts with METTL3, enhancing its activity. This activation leads to an increase in m6A installation on thermogenic mRNAs, including Krüppel-like factor 9 (Klf9), which prevents their degradation . This interaction results in changes at the molecular level, affecting various physiological activities.

Biochemical Pathways

The activation of METTL3 by Methyl Piperidine-3-Carboxylate affects the m6A mRNA modification pathway. This pathway plays a significant role in the regulation of gene expression. The compound’s action on METTL3 enhances the stability of thermogenic mRNAs, thereby promoting the beiging of WAT . This process improves glucose and lipid metabolism, offering potential therapeutic benefits for conditions like obesity and type 2 diabetes .

Pharmacokinetics

The compound’s molecular weight is 14318, and it has a predicted density of 1021±006 g/cm3 . Its boiling point is predicted to be 193.8±33.0 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of METTL3 by Methyl Piperidine-3-Carboxylate promotes WAT beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice . This suggests that the compound could have potential therapeutic benefits in the management of obesity and related metabolic disorders.

Safety and Hazards

Safety data sheets suggest that exposure to “Methyl piperidine-3-carboxylate” should be avoided and that protective clothing, eye protection, and face protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBHIAXYFPJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325989
Record name methyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperidine-3-carboxylate

CAS RN

50585-89-2
Record name 50585-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?

A1: Methyl piperidine-3-carboxylate acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []

Q2: What is known about the in vivo efficacy of methyl piperidine-3-carboxylate in the context of obesity and metabolic disorders?

A2: The research demonstrates that administration of methyl piperidine-3-carboxylate in diet-induced obese mice led to several beneficial outcomes: []

  • Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []
  • Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []
  • Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []

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